molecular formula C8H9ClFNO B15359840 (3-Chloro-2-fluoro-6-methoxyphenyl)methanamine

(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine

Cat. No.: B15359840
M. Wt: 189.61 g/mol
InChI Key: HWZJCKHQBGBEJF-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: is a chemical compound characterized by its unique molecular structure, which includes a chloro, fluoro, and methoxy group attached to a phenyl ring, and an amine group attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-methoxyphenyl)methanamine typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate phenyl compound, such as 3-chloro-2-fluorophenol.

  • Methylation: The phenol group is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Amination: The methoxy group is then introduced through a nucleophilic substitution reaction, where the phenyl ring is treated with an amine source, such as ammonia or an amine derivative, under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Nitro, halogenated, and sulfonated derivatives.

Scientific Research Applications

(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It can be used in the production of various chemical products, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which (3-Chloro-2-fluoro-6-methoxyphenyl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: can be compared to other similar compounds, such as:

  • 3-Chloro-2-fluorophenylmethanamine: Lacks the methoxy group.

  • 2-Chloro-6-fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of an amine group.

  • 3-Chloro-2-fluoro-6-methoxybenzoic acid: Contains a carboxylic acid group instead of an amine group.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(3-chloro-2-fluoro-6-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,4,11H2,1H3

InChI Key

HWZJCKHQBGBEJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)CN

Origin of Product

United States

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